molecular formula C13H22N2O2 B14629641 N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide CAS No. 57068-57-2

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide

Cat. No.: B14629641
CAS No.: 57068-57-2
M. Wt: 238.33 g/mol
InChI Key: VEFUOOZJTBIWTC-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide typically involves the reaction of 4-methyl-1,3-oxazole with propylhexanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxazole ring can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the oxazole ring.

Scientific Research Applications

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biochemical effects. For example, it may interact with G-protein coupled receptors, influencing cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-oxazol-2-yl hydrosulfide
  • 2-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]acetic acid
  • 4-Methyl-1,3-oxazol-2-amine

Uniqueness

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide is unique due to its specific structural features and the presence of both an oxazole ring and a propylhexanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

57068-57-2

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propylhexanamide

InChI

InChI=1S/C13H22N2O2/c1-4-6-7-8-12(16)15(9-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3

InChI Key

VEFUOOZJTBIWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCC)C1=NC(=CO1)C

Origin of Product

United States

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